
Robengatope I-125 (TN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rose Bengal Sodium I 125: is a synthetic dye belonging to the class of organic compounds known as xanthenes. It is a derivative of fluorescein and is characterized by its pink color. The compound is widely used in various scientific and medical applications, including as a diagnostic agent in ophthalmology and as a photosensitizer in photodynamic therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Rose Bengal Sodium I 125 is synthesized through the iodination of fluoresceinThe reaction typically requires the presence of a strong oxidizing agent and is carried out under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods: : In industrial settings, the production of Rose Bengal Sodium I 125 involves large-scale iodination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is purified through crystallization and filtration to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: : Rose Bengal Sodium I 125 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert Rose Bengal Sodium I 125 into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry: : Rose Bengal Sodium I 125 is used as a visible light photoredox catalyst in synthetic chemistry. It facilitates various reactions, including [2 + 2] cycloadditions with alkenes, leading to the formation of complex organic molecules .
Biology: : In biological research, the compound is used as a stain to identify damaged cells. It is particularly useful in staining damaged conjunctival and corneal cells in ophthalmology .
Medicine: : Rose Bengal Sodium I 125 is being studied for its potential in treating certain cancers and skin conditions. It is used in photodynamic therapy, where it generates singlet oxygen upon light activation, leading to the destruction of cancer cells .
Industry: : The compound is used in the preparation of Foraminifera for microscopic analysis, allowing researchers to distinguish between living and dead forms at the time of collection .
Mecanismo De Acción
Rose Bengal Sodium I 125 exerts its effects through the generation of singlet oxygen upon light activation. The singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment . The compound targets cellular structures such as the cell membrane and organelles, disrupting their function and leading to apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A precursor to Rose Bengal Sodium I 125, used as a diagnostic dye in ophthalmology.
Eosin: Another xanthene dye, used in histology for staining tissues.
Rhodamine: A xanthene dye used in fluorescence microscopy.
Uniqueness: : Rose Bengal Sodium I 125 is unique due to its ability to generate singlet oxygen upon light activation, making it highly effective in photodynamic therapy. Its specific iodination pattern also distinguishes it from other xanthene dyes, providing unique chemical and biological properties .
Propiedades
Fórmula molecular |
C20H2Cl4I4Na2O5 |
|---|---|
Peso molecular |
1009.6 g/mol |
Nombre IUPAC |
disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(125I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2,27-2,28-2;; |
Clave InChI |
UWBXIFCTIZXXLS-GQTHTECASA-L |
SMILES isomérico |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



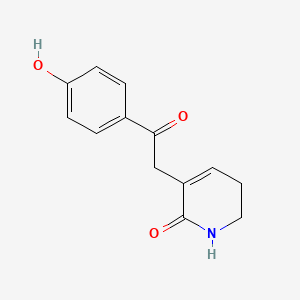

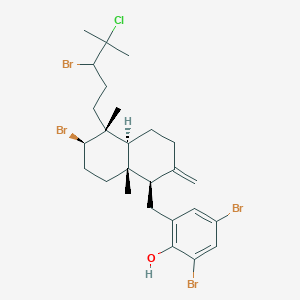


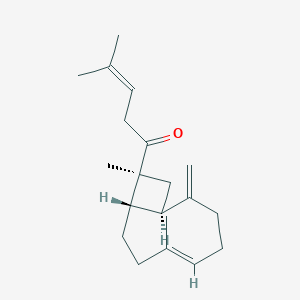
![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)


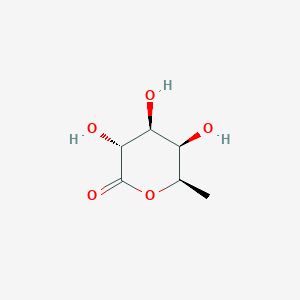
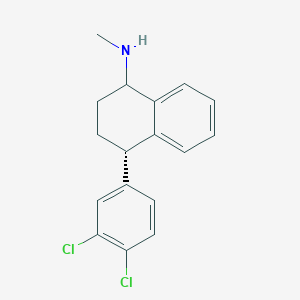
![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)
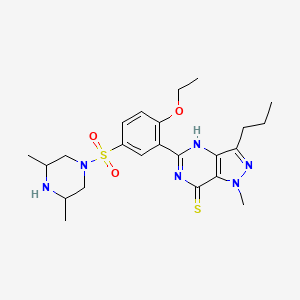
![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)